3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide
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Overview
Description
(S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the condensation of an appropriate o-phenylenediamine with a diketone to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the quinoxaline ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
(S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline with similar biological activities.
Phenylaminoquinoxalines: Compounds with phenylamino substituents that exhibit similar therapeutic potential.
Uniqueness
(S)-3-Oxo-N-(1-oxo-3-phenyl-1-(phenylamino)propan-2-yl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N4O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(2S)-1-anilino-1-oxo-3-phenylpropan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
InChI |
InChI=1S/C24H22N4O3/c29-22-16-28(21-14-8-7-13-19(21)26-22)24(31)27-20(15-17-9-3-1-4-10-17)23(30)25-18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,25,30)(H,26,29)(H,27,31)/t20-/m0/s1 |
InChI Key |
UNVNZMPCNXCPRO-FQEVSTJZSA-N |
Isomeric SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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